Comparative α4β2 nAChR Binding Affinity: A Balanced Profile Between High- and Low-Affinity Binders
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid exhibits moderate binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 30 nM [1]. This places it between more potent inhibitors like CHEMBL1876219 (Ki = 12 nM) [2] and less potent ones like CHEMBL2409495 (Ki = 20 nM) [3] when assessed in the same assay system (displacement of [3H]nicotine from human SH-EP1 cell membranes). The 2.5-fold lower affinity compared to CHEMBL1876219 and 1.5-fold higher affinity than CHEMBL2409495 offers a nuanced pharmacological tool for studies where a balanced or intermediate binding profile is desirable, potentially reducing off-target effects associated with high-affinity ligands.
| Evidence Dimension | Binding Affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 30 nM |
| Comparator Or Baseline | CHEMBL1876219: Ki = 12 nM; CHEMBL2409495: Ki = 20 nM; Baseline: Nicotine (Ki = 4.9 nM from Ref [4]) |
| Quantified Difference | Target vs. CHEMBL1876219: 2.5-fold lower affinity; Target vs. CHEMBL2409495: 1.5-fold higher affinity; Target vs. Nicotine: 6.1-fold lower affinity. |
| Conditions | Displacement of [3H]nicotine from human α4β2 nAChR expressed in SH-EP1 cell membranes; 2-hour incubation; liquid scintillation assay. |
Why This Matters
This intermediate affinity provides a valuable middle ground for SAR studies and assays requiring a defined level of receptor engagement without the extreme potency of high-affinity ligands.
- [1] BindingDB. (n.d.). BDBM50397890 (CHEMBL2179529). Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50397905 (CHEMBL1876219). Retrieved from bindingdb.org. View Source
- [3] BindingDB. (n.d.). BDBM50437484 (CHEMBL2409495). Retrieved from bindingdb.org. View Source
- [4] Grady, S. R., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1054-1066. View Source
